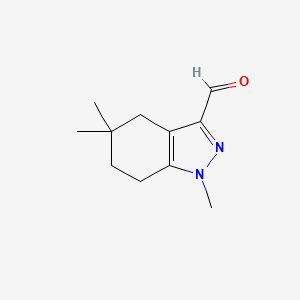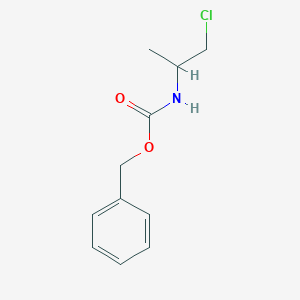
benzyl N-(1-chloropropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(1-chloropropan-2-yl)carbamate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, a chloropropyl group, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
Benzyl N-(1-chloropropan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 1-chloropropan-2-amine under basic conditions. The reaction typically proceeds as follows:
- Dissolve benzyl chloroformate in an organic solvent such as dichloromethane.
- Add 1-chloropropan-2-amine to the solution.
- Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Benzyl N-(1-chloropropan-2-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 1-chloropropan-2-amine.
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in suitable solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted carbamates.
Hydrolysis: Formation of benzyl alcohol and 1-chloropropan-2-amine.
Oxidation: Formation of oxidized carbamate derivatives.
科学的研究の応用
Benzyl N-(1-chloropropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a prodrug, where the carbamate group can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of benzyl N-(1-chloropropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by forming covalent bonds with active site residues. This interaction can alter the enzyme’s activity, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar structure but lacks the chloropropyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-(1-chloropropan-2-yl)carbamate is unique due to the presence of both a benzyl group and a chloropropyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
特性
IUPAC Name |
benzyl N-(1-chloropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXUQSKCPRXENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Acetylamino)methyl]bicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B13502219.png)
![4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride](/img/structure/B13502224.png)
![Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13502238.png)
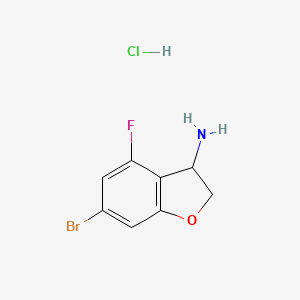

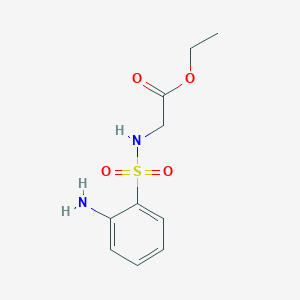
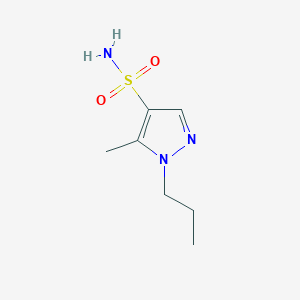
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate](/img/structure/B13502266.png)
![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)
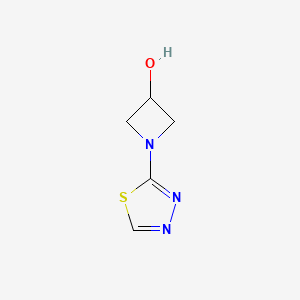

![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
